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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B091939

For research use only. Not for human or veterinary use.

Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline
class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to
their broad spectrum of biological activities. This document provides an overview of the
potential applications of 6-Chloro-2-phenylquinolin-4-ol, along with detailed protocols for its
experimental use in research settings. The information is intended for researchers, scientists,
and drug development professionals.

Physicochemical Properties

Property Value Source

Molecular Formula C15H10CINO [1]

Molecular Weight 255.70 g/mol [1]
6-chloro-2-phenyl-1H-quinolin-

IUPAC Name [1]
4-one

CAS Number 17282-72-3

Biological Activities and Potential Applications
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6-Chloro-2-phenylquinolin-4-ol and related quinoline compounds have demonstrated a range
of biological activities, suggesting their potential application in several areas of research and
drug development.

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents, acting through
various mechanisms to inhibit tumor growth and proliferation.[2]

Mechanisms of Action:

o PI3K/AKt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (P13K) signaling pathway
is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[3]
Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity
and downstream signaling.[3][4]

e Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a
key target in cancer therapy due to its role in cell proliferation.[5] Quinoline-based
compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for
binding to the kinase domain.[5]

o Tubulin Polymerization Inhibition: Several quinoline derivatives inhibit tubulin polymerization,
a crucial process for mitotic spindle formation during cell division.[2] By disrupting
microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in
cancer cells.[2][6]

Quantitative Data on Related Quinoline Derivatives (In Vitro):
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Compound Cell Line ICs0 (M) Reference

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

Y Y q' Caco-2 17.0 [7]
3-carboxamide

derivative 19

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

y y q- HCT-116 5.3 [7]
3-carboxamide

derivative 19

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

Y Y q- Caco-2 18.9 [7]
3-carboxamide

derivative 21

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

y y q' HCT-116 49 [7]
3-carboxamide

derivative 21

Quinoline Derivative

. MCF-7 Glso = 25-82 nM [5][8]
a

Quinoline Derivative

) A-549 Glso = 25-82 nM [5][8]
a

Quinoline Derivative

EGFR ICs0 = 0.18 [9]
6d

Quinoline Derivative

EGFR ICso = 0.08 [9]
8b

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents. Their
mechanism often involves the inhibition of essential bacterial enzymes.

Mechanism of Action:
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» DNA Gyrase and Topoisomerase IV Inhibition: Quinolones can inhibit DNA gyrase and
topoisomerase 1V, enzymes vital for bacterial DNA replication and managing the topological
state of DNA. This inhibition leads to disruptions in DNA synthesis and ultimately bacterial
cell death.

Quantitative Data on Related Quinoxaline Derivatives (In Vitro):

Compound Bacterial Strain MIC (pg/mL) Reference
Quinoxaline derivative

S. aureus 4 [10]
5p
Quinoxaline derivative N

B. subtilis 8 [10]
5p
Quinoxaline derivative

MRSA 8 [10]
5p
Quinoxaline derivative )

E. coli 4 [10]

S5p

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of 6-Chloro-2-
phenylquinolin-4-ol. Researchers should optimize concentrations and incubation times for
their specific experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of 6-Chloro-2-phenylquinolin-4-ol on the viability of
cancer cell lines.

Materials:
e 6-Chloro-2-phenylquinolin-4-ol
e Cancer cell lines (e.g., MCF-7, A549, HCT116)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
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o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Dimethyl sulfoxide (DMSO)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100
uL of complete medium. Incubate for 24 hours at 37°C in a 5% CO:z incubator to allow for cell
attachment.

o Compound Treatment: Prepare serial dilutions of 6-Chloro-2-phenylquinolin-4-ol in
complete medium. Remove the old medium from the wells and add 100 pL of the compound
dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium

only).

 Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% COz2 incubator.

o MTT Addition: Add 20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C
until a purple formazan precipitate is visible.

e Formazan Solubilization: Carefully remove the medium and add 100 uL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 6-Chloro-2-
phenylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091939#experimental-protocols-for-using-6-chloro-2-
phenylquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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